2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
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Overview
Description
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzyloxy-ethoxy group and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzyloxy-ethoxy intermediate: This step involves the reaction of benzyl alcohol with ethylene oxide under basic conditions to form 2-benzyloxyethanol.
Substitution on the pyridine ring: The 2-benzyloxyethanol is then reacted with a pyridine derivative under suitable conditions to introduce the benzyloxy-ethoxy group onto the pyridine ring.
Introduction of the dioxaborolan group: The final step involves the reaction of the substituted pyridine with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic potential.
Industry: It can be used in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine depends on its specific application. In cross-coupling reactions, the dioxaborolan group acts as a boron source, facilitating the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism. The benzyloxy-ethoxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzyloxy-ethoxy)-pyridine: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine: Lacks the benzyloxy-ethoxy group, which may affect its solubility and reactivity.
2-(2-Ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine: Lacks the benzyl group, which can influence the compound’s stability and reactivity.
Uniqueness
2-(2-Benzyloxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is unique due to the presence of both the benzyloxy-ethoxy group and the dioxaborolan group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H26BNO4 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C20H26BNO4/c1-19(2)20(3,4)26-21(25-19)17-10-11-18(22-14-17)24-13-12-23-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3 |
InChI Key |
RCPAREDLESCWOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
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